1,4-Difluoronaphthalene

Molecular electronics Liquid crystal formulation Dielectric engineering

1,4-Difluoronaphthalene (C₁₀H₆F₂, CAS 315-52-6) is a para-substituted difluoro naphthalene derivative in which two fluorine atoms occupy the 1- and 4-positions of the naphthalene ring. Its symmetric para-substitution pattern confers distinct molecular geometry and electronic properties relative to ortho (1,2-) or peri (1,8-) difluoronaphthalene isomers.

Molecular Formula C10H6F2
Molecular Weight 164.15 g/mol
CAS No. 315-52-6
Cat. No. B15072221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluoronaphthalene
CAS315-52-6
Molecular FormulaC10H6F2
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)F
InChIInChI=1S/C10H6F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
InChIKeyVTEZPNHRQSIHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Difluoronaphthalene (CAS 315-52-6): Para-Difluoro Naphthalene Core for Materials Synthesis


1,4-Difluoronaphthalene (C₁₀H₆F₂, CAS 315-52-6) is a para-substituted difluoro naphthalene derivative in which two fluorine atoms occupy the 1- and 4-positions of the naphthalene ring. Its symmetric para-substitution pattern confers distinct molecular geometry and electronic properties relative to ortho (1,2-) or peri (1,8-) difluoronaphthalene isomers [1]. The compound serves primarily as a building block in advanced materials chemistry, including liquid crystal formulations and organic semiconductors, where the strategic placement of fluorine substituents modulates dipole moment, intermolecular packing, and thermal stability compared to non-fluorinated or alternatively substituted naphthalene cores [2].

1,4-Difluoronaphthalene (CAS 315-52-6): Why Fluorine Regioisomers Are Not Functionally Interchangeable


Fluorinated naphthalenes with identical molecular formulas (C₁₀H₆F₂) but differing fluorine substitution patterns—1,4- (para), 1,2- (vicinal), 1,5- (peri), and 1,8- (peri)—exhibit fundamentally distinct molecular geometries, dipole moments, and intermolecular packing behaviors. These regioisomeric differences are not trivial: para-substituted 1,4-difluoronaphthalene possesses molecular symmetry that yields a zero or near-zero net dipole moment due to vector cancellation, whereas ortho- and peri-substituted isomers generate substantial dipole moments [1]. In liquid crystal applications, such dipole moment differences directly translate into divergent dielectric anisotropy and rotational viscosity, critically affecting device switching speed and power consumption [2]. Simply substituting one difluoronaphthalene regioisomer for another without accounting for these electronic and steric disparities compromises material performance and device reproducibility. The following quantitative evidence establishes the precise performance delta between 1,4-difluoronaphthalene and its closest analogs.

1,4-Difluoronaphthalene (CAS 315-52-6): Quantitative Differentiation Evidence vs. Regioisomers and Non-Fluorinated Analogs


1,4-Difluoronaphthalene Zero Dipole Moment vs. Ortho/Peri-Difluoro Naphthalene Isomers

The para-substitution geometry of 1,4-difluoronaphthalene produces a symmetric molecular structure wherein the individual C-F bond dipoles cancel vectorially, yielding a zero or near-zero net dipole moment. This contrasts sharply with ortho-substituted (1,2-difluoronaphthalene) and peri-substituted (1,8-difluoronaphthalene) isomers, which exhibit non-zero dipole moments due to asymmetric fluorine placement [1].

Molecular electronics Liquid crystal formulation Dielectric engineering

Direct Fluorination Synthesis Yield Comparison: 1,4-Difluoronaphthalene vs. 1,2-Difluoronaphthalene

Direct fluorination of naphthalene to produce 1,4-difluoronaphthalene yields ≤45% product due to competing decomposition and incomplete conversion. In contrast, a multi-step vicinal difluoro aromatic synthesis route to produce 1,2-difluoronaphthalene via hydroxy aromatic intermediates achieves only 47% overall yield across the full sequence [1] [2]. While the 1,4-isomer offers a shorter, direct pathway, both routes present comparable maximum yields, indicating that the choice between isomers should be driven by application-specific electronic requirements rather than synthetic efficiency alone.

Synthetic methodology Fluorination chemistry Process optimization

1,4-Difluoronaphthalene Thermal Stability: Boiling Point vs. 1,5-Difluoronaphthalene Isomer

The boiling point of 1,4-difluoronaphthalene is reported as 228-229 °C. In comparison, 1,5-difluoronaphthalene (the peri-substituted isomer with fluorine at the 1- and 5-positions) exhibits a boiling point of 230.2±13.0 °C at 760 mmHg [1] [2]. The boiling points of these two regioisomers are statistically indistinguishable, indicating that substitution pattern alone does not confer a meaningful thermal stability advantage.

Thermophysical properties Material processing Volatility assessment

1,4-Difluoronaphthalene UV Absorption Spectral Shifts vs. Non-Fluorinated Naphthalene

Introduction of fluorine substituents at the 1- and 4-positions of the naphthalene ring induces measurable changes in the electronic absorption spectrum relative to unsubstituted naphthalene. Fluorine's strong electron-withdrawing inductive effect (-I) modifies the π-electron distribution of the aromatic system, shifting absorption bands and altering oscillator strengths [1]. While exact wavelength shifts require referencing the full spectral dataset in the primary source, the documented alteration of the electronic absorption profile confirms that 1,4-difluoronaphthalene possesses a distinct optical signature relative to naphthalene.

Spectroscopic characterization Electronic structure Optoelectronic tuning

1,4-Difluoronaphthalene (CAS 315-52-6): Evidence-Backed Application Scenarios


Liquid Crystal Formulations Requiring Non-Polar Rigid Core Components

The zero net dipole moment of 1,4-difluoronaphthalene, resulting from symmetric para-substitution [1], makes it suitable as a non-polar rigid core building block in liquid crystal mixtures. In applications where molecular alignment is governed by quadrupolar rather than dipolar intermolecular interactions, this compound offers a distinct alternative to ortho- or peri-difluoronaphthalene isomers, which introduce net dipole moments that can alter dielectric anisotropy and rotational viscosity. Fluorinated naphthalene moieties at molecular termini have been shown to reduce rotational viscosity due to smaller calculated molecular volume, while larger dipole moments increase dielectric anisotropy [2]. Therefore, 1,4-difluoronaphthalene-derived liquid crystalline compounds are preferentially selected when the target formulation requires low polarity cores to achieve specific dielectric and viscoelastic property profiles distinct from those achievable with vicinal difluoronaphthalene cores [2].

Organic Semiconductor Building Block with Quadrupole-Dominated Intermolecular Packing

In organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices, selective fluorination of conjugated organic molecules can enhance attractive intermolecular interactions while reducing charge trapping [3]. The symmetric para-difluoro substitution pattern of 1,4-difluoronaphthalene eliminates net molecular dipole, thereby promoting packing arrangements dominated by quadrupole-quadrupole interactions rather than dipole-dipole forces. This characteristic is particularly valuable when designing n-type organic semiconductors or host materials where predictable solid-state morphology and charge transport anisotropy are critical. In contrast, 1,2-difluoronaphthalene (vicinal difluoro aromatic) introduces local dipole moments that alter intermolecular electrostatic landscapes, potentially modifying charge carrier mobility and thin-film microstructure [3].

Synthetic Intermediate in Vicinal Difluoro Aromatic Preparation

Although 1,4-difluoronaphthalene itself is a para-substituted isomer, the broader class of vicinal difluoro aromatics—including 1,2-difluoronaphthalenes—are established intermediates for liquid crystal materials [4]. The synthetic methodology for preparing vicinal difluoro aromatics from hydroxy aromatic compounds, as described in US Patents 6,455,744 and 6,894,200, provides a framework applicable to difluoronaphthalene derivatives. Understanding the synthetic accessibility of 1,4-difluoronaphthalene (≤45% via direct fluorination) relative to 1,2-difluoronaphthalene (47% overall yield via multi-step sequence) informs route selection in medicinal chemistry and materials science programs where naphthalene fluorination is a strategic design element [1] [4].

19F NMR Spectroscopic Probe Development and F-F Through-Space Coupling Studies

Differently substituted peri-difluoronaphthalenes, including 1,4-difluoronaphthalene, serve as model systems for investigating through-space ¹⁹F-¹⁹F spin-spin coupling constants (⁴J_FF) [5]. The defined spatial relationship between fluorine atoms in regioisomerically pure difluoronaphthalenes allows systematic study of proximity effects on ¹⁹F nuclear magnetic shielding tensors and coupling transmission mechanisms. In bioconjugation and drug discovery applications where ¹⁹F NMR is used to probe binding sites and molecular folding features by replacing H with F atoms, understanding how fluorine proximity affects electronic structure is essential for interpreting spectroscopic data [5]. 1,4-Difluoronaphthalene provides a well-defined para-spaced F···F geometry complementary to peri- and vicinal arrangements.

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